桑色素水合物

科学研究应用

桑色素水合物具有广泛的科学研究应用:

作用机制

桑色素水合物通过多种分子机制发挥作用:

生化分析

Biochemical Properties

Morin hydrate plays a significant role in various biochemical reactions due to its unique chemical structure. It interacts with several enzymes, proteins, and other biomolecules. For instance, morin hydrate has been shown to inhibit lipid peroxidation and modulate the activity of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These interactions are crucial in reducing oxidative stress and inflammation . Additionally, morin hydrate can bind to proteins like albumin, which affects its transport and bioavailability .

Cellular Effects

Morin hydrate exerts various effects on different cell types and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, morin hydrate can modulate the NF-κB and MAPK signaling pathways, which are involved in inflammation and cell migration . It also affects the expression of genes related to oxidative stress and apoptosis, thereby protecting cells from damage . In cancer cells, morin hydrate has been shown to inhibit cell proliferation and induce apoptosis .

Molecular Mechanism

The molecular mechanism of morin hydrate involves several pathways. It exerts its effects by binding to biomolecules, inhibiting or activating enzymes, and altering gene expression. Morin hydrate inhibits the activity of iNOS and COX-2, reducing the production of pro-inflammatory mediators . It also modulates the phosphorylation of key signaling molecules such as ERK, JNK, and p65, which are involved in the inflammatory response . Additionally, morin hydrate can disrupt the formation of amyloid fibers, which is relevant in neurodegenerative diseases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of morin hydrate can change over time. Studies have shown that morin hydrate remains stable under certain conditions but may degrade over time, affecting its efficacy . Long-term studies have demonstrated that morin hydrate can provide sustained protection against oxidative stress and inflammation . Its stability and long-term effects can vary depending on the experimental conditions and the presence of other compounds .

Dosage Effects in Animal Models

The effects of morin hydrate vary with different dosages in animal models. At lower doses, morin hydrate has been shown to provide significant protective effects against oxidative stress and inflammation . At higher doses, it may exhibit toxic or adverse effects . For instance, in a study on heat-induced testicular impairment in mice, morin hydrate at 10 mg/kg improved testicular function, while higher doses showed differential effects .

Metabolic Pathways

Morin hydrate is involved in several metabolic pathways. It interacts with enzymes such as glutathione peroxidase and catalase, which are crucial for maintaining cellular redox balance . Morin hydrate also affects the levels of metabolites like malondialdehyde and nitrite, which are indicators of oxidative stress . These interactions highlight the role of morin hydrate in modulating metabolic flux and protecting cells from oxidative damage .

Transport and Distribution

The transport and distribution of morin hydrate within cells and tissues involve specific transporters and binding proteins. Morin hydrate can bind to albumin, which facilitates its transport in the bloodstream . It is also encapsulated in nanoparticles to enhance its bioavailability and targeted delivery to specific tissues . These strategies improve the distribution of morin hydrate and its therapeutic efficacy .

Subcellular Localization

Morin hydrate’s subcellular localization affects its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, morin hydrate encapsulated in mesoporous silica nanoparticles has been shown to localize within melanoma cells, enhancing its antitumor effects . This targeted delivery ensures that morin hydrate exerts its effects at the desired subcellular locations .

准备方法

合成路线和反应条件

桑色素水合物可以通过多种方法合成。 一种常见的方法是从番石榴(番石榴)叶等植物来源中提取,使用含水醇溶液 . 然后使用中等压力液相色谱 (MPLC) 和高效液相色谱 (HPLC) 等技术纯化提取的桑色素 .

工业生产方法

在工业环境中,桑色素水合物通常通过植物材料提取,然后进行纯化过程来生产。 已探索使用介孔二氧化硅纳米粒子 (MSN) 来增强桑色素水合物的生物利用度 . 这涉及使用蒸发方法将桑色素水合物封装在 MSN 中,这提高了其溶解度和稳定性 .

化学反应分析

反应类型

桑色素水合物会发生各种化学反应,包括氧化、还原和取代反应。 这些反应受其结构中多个羟基的存在影响 .

常见试剂和条件

氧化: 桑色素水合物可以在酸性条件下使用过氧化氢或高锰酸钾等试剂氧化.

还原: 还原反应可以使用硼氢化钠等还原剂进行.

取代: 取代反应通常涉及靶向羟基的亲核试剂.

主要生成产物

这些反应生成的主要产物取决于所使用的具体条件和试剂。 例如,氧化会导致醌的形成,而还原会导致还原的黄酮类衍生物的形成 .

相似化合物的比较

桑色素水合物与其他黄酮类化合物(如槲皮素、山奈酚和杨梅素)相似。 它因其独特的羟基化模式而独一无二,这有助于其独特的生物活性 .

属性

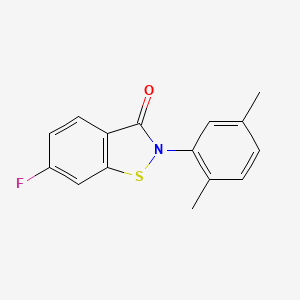

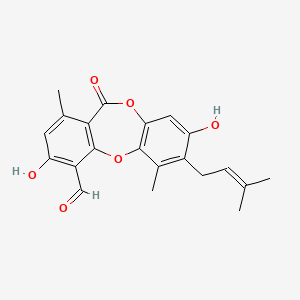

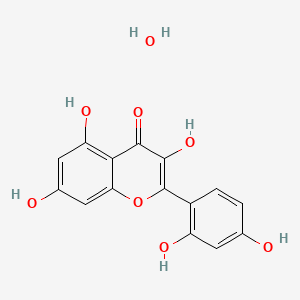

IUPAC Name |

2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O7.H2O/c16-6-1-2-8(9(18)3-6)15-14(21)13(20)12-10(19)4-7(17)5-11(12)22-15;/h1-5,16-19,21H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUBTSPIIFYCIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654055-01-3 | |

| Record name | 2',3,4',5,7-Pentahydroxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2R)-1-(dimethylamino)propan-2-yl]-4-methoxybenzo[a]phenazine-11-carboxamide](/img/structure/B1676668.png)

![(6E)-4-methyl-6-[5-(2-methylphenyl)-1,2-dihydropyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B1676671.png)